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Compound of Interest

Compound Name: Tris(4-formylphenyl)amine

Cat. No.: B039881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Tris(4-formylphenyl)amine (TFPA), a crucial building block in materials chemistry and organic

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Ultraviolet-Visible (UV-Vis) spectral properties, offering tabulated data for quick reference,

detailed experimental protocols for reproducibility, and a logical workflow for its analytical

characterization.

Core Spectroscopic Data
The empirical formula for Tris(4-formylphenyl)amine is C₂₁H₁₅NO₃, with a molecular weight of

329.35 g/mol . Its structure consists of a central nitrogen atom bonded to three 4-formylphenyl

groups. This unique tripodal arrangement gives rise to its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental to confirming the molecular structure of TFPA. Data varies

slightly based on the solvent used.

Table 1: ¹H NMR Spectral Data for Tris(4-formylphenyl)amine
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Solvent Frequency (MHz)
Chemical Shift (δ)
in ppm

Description

CDCl₃ 200.13 9.95 (s, 3H, -CHO)

7.85, 7.26
(AA'XX' system, 12H,

Ar-H, J = 8.6 Hz)

DMSO-d₆ 400 9.93 (s, 3H, -CHO)

7.82-7.91 (m, 6H, Ar-H)

7.14-7.28 (m, 6H, Ar-H)

Table 2: ¹³C NMR Spectral Data for Tris(4-formylphenyl)amine

Solvent Temperature (°C) Frequency (MHz)
Chemical Shift (δ)
in ppm

DMSO-d₆ 25 500 191.49 (-CHO)

150.73 (Ar-C)

132.19 (Ar-C)

131.44 (Ar-C)

124.43 (Ar-C)

Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the key functional groups present in the molecule, particularly the

aldehyde C=O and C-H stretches.

Table 3: FTIR Spectral Data for Tris(4-formylphenyl)amine Analogue
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Technique Wavenumber (cm⁻¹) Assignment

KBr Pellet 2821, 2729
Aldehyde C-H Stretch (Fermi

resonance)

1706 Aldehyde C=O Stretch

1583 Aromatic C=C Stretch

1357 C-N Stretch

1201, 1105 C-H in-plane bending

806
C-H out-of-plane bending

(para-substitution)

Note: This data is for 2,4,6-

tris(4-formylphenyl)-1,3,5-

triazine (TPT-3CHO), a

structurally similar compound,

and is expected to be highly

representative of the key

vibrational modes in Tris(4-

formylphenyl)amine.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-

system of the molecule. While specific absorption maxima for Tris(4-formylphenyl)amine are

not readily available in the cited literature, related triphenylamine derivatives show strong

absorption in the UV region.

Table 4: Expected UV-Vis Absorption Data for Tris(4-formylphenyl)amine
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Solvent Expected λₘₐₓ (nm) Electronic Transition

Dichloromethane ~300 - 400 π → π*

Note: The exact maximum

absorption wavelength (λₘₐₓ)

can be influenced by solvent

polarity. The expected range is

based on the absorption profile

of its neutral triphenylamine

precursor.

Experimental Protocols
The following are detailed methodologies for obtaining the spectral data presented.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of Tris(4-formylphenyl)amine in 0.6-

0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

Instrument Setup:

Use a 200-500 MHz NMR spectrometer.

Tune and shim the probe for the specific solvent.

Acquire a ¹H NMR spectrum, typically using a 30° or 45° pulse angle with a relaxation

delay of 1-2 seconds.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required compared to the ¹H spectrum due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts
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using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H; δ 77.16

ppm for ¹³C. DMSO-d₆: δ 2.50 ppm for ¹H; δ 39.52 ppm for ¹³C).

FTIR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C to

remove moisture, which can interfere with the spectrum.

In an agate mortar and pestle, grind 1-2 mg of the Tris(4-formylphenyl)amine sample

into a fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar.

Quickly and thoroughly grind the mixture until it is a homogenous, fine powder.

Pellet Formation:

Transfer a small amount of the powder mixture into a pellet-forming die.

Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a

transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet into the sample holder of an FTIR spectrometer (e.g., a Bruker IFS

85).[1][2]

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol
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Sample Preparation:

Prepare a stock solution of Tris(4-formylphenyl)amine in a UV-transparent solvent (e.g.,

dichloromethane, chloroform, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

From the stock solution, prepare a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) to

ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0).

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as the reference blank.

Fill a second quartz cuvette with the dilute sample solution.

Place the cuvettes in the spectrophotometer and record the absorption spectrum over a

relevant wavelength range (e.g., 200-800 nm).

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the resulting

spectrum.

Logical Workflow Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of Tris(4-formylphenyl)amine.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Complete Spectroscopic
Characterization
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Workflow for Spectroscopic Characterization of TFPA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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